Methyl 5-bromo-2-fluoro-3-(methylsulfonyl)benzoate
Description
Methyl 5-bromo-2-fluoro-3-(methylsulfonyl)benzoate is a substituted benzoate ester characterized by a bromine atom at position 5, a fluorine atom at position 2, and a methylsulfonyl group at position 3 of the aromatic ring. The ester functional group (methyl) is attached to the carboxylic acid moiety. This compound is structurally distinct due to the combination of electron-withdrawing substituents (Br, F, and SO₂Me), which influence its physicochemical properties and reactivity.
Structure
3D Structure
Properties
CAS No. |
1624261-29-5 |
|---|---|
Molecular Formula |
C9H8BrFO4S |
Molecular Weight |
311.13 g/mol |
IUPAC Name |
methyl 5-bromo-2-fluoro-3-methylsulfonylbenzoate |
InChI |
InChI=1S/C9H8BrFO4S/c1-15-9(12)6-3-5(10)4-7(8(6)11)16(2,13)14/h3-4H,1-2H3 |
InChI Key |
DGWAHGFOAXXUQW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Br)S(=O)(=O)C)F |
Origin of Product |
United States |
Preparation Methods
Diazotization-Fluorination Strategy
The patent describes the preparation of methyl 5-bromo-3-fluoro-2-methylbenzoate via diazotization of methyl 2-methyl-3-amino-5-bromobenzoate using hexafluorophosphoric acid (HPF) and sodium nitrite (NaNO) in a sulfuric acid-water solvent system. Key steps include:
-
Reaction Conditions : A molar ratio of 1:5:3 (substrate:HPF:NaNO) at −10°C ensures controlled decomposition of the diazonium intermediate.
-
Solvent System : Concentrated sulfuric acid diluted with water (1:3–1:5 v/v) minimizes chlorinated byproducts by avoiding hydrochloric acid.
-
Post-Treatment : Washing with water, methanol, and ethyl acetate, followed by decomposition in 1,2-dichlorobenzene at 130°C, yields the fluorinated product with 88.9% purity (GCMS).
While this method targets a methyl-substituted analog, substituting the methyl group with methylsulfonyl necessitates modifications to the starting material. For instance, replacing 2-methyl-3-amino-5-bromobenzoate with a precursor bearing a methylsulfonyl group at position 3 could enable analogous fluorination.
Methylsulfonyl Group Introduction
The methylsulfonyl moiety is typically introduced via oxidation of a methylthio intermediate or direct sulfonation. Although no direct methods are documented for the target compound, PubChem data for 1-bromo-2-fluoro-5-methyl-3-(methylsulfonyl)benzene (CAS 2921865-65-6) suggests that sulfonation reactions under controlled conditions could be adapted. For example:
-
Thiolation : Introduce a methylthio group at position 3 using methyl disulfide or similar reagents.
-
Oxidation : Convert the methylthio group to methylsulfonyl using hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
-
Sequential Halogenation : Brominate and fluorinate positions 5 and 2, respectively, using electrophilic aromatic substitution or directed ortho-metalation.
Optimization of Reaction Parameters
Solvent and Temperature Effects
The choice of solvent critically impacts reaction efficiency. The patent highlights that sulfuric acid-water systems prevent halogen scrambling, a common issue in diazotization reactions. At −10°C, side reactions such as dimerization are suppressed, improving yield and purity. For methylsulfonyl-containing substrates, polar aprotic solvents like dimethyl sulfoxide (DMSO) may enhance solubility but require careful temperature control to avoid decomposition.
Stoichiometric Considerations
Optimal molar ratios of reagents ensure complete conversion. Excess HPF (5–6 equivalents) and NaNO (3–4 equivalents) drive the diazotization-fluorination process to completion, as evidenced by the patent’s 88.9% yield. Scaling this to methylsulfonyl derivatives may require adjusted ratios to account for the electron-withdrawing nature of the sulfonyl group, which could slow reaction kinetics.
Industrial-Scale Feasibility
The patent demonstrates scalability with batch sizes up to 130 g, achieving consistent yields and purity. Key industrial considerations include:
-
Cost Efficiency : HPF and NaNO are cost-effective compared to noble metal catalysts.
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Waste Management : The use of 1,2-dichlorobenzene and petroleum ether in post-treatment necessitates solvent recovery systems to meet environmental regulations.
-
Process Safety : Low-temperature reactions (−10°C) mitigate exothermic risks, while dichlorobenzene decomposition at 130°C requires robust pressure-rated equipment.
Analytical Characterization
Successful synthesis is confirmed via spectroscopic methods:
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-fluoro-3-(methylsulfonyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction can produce sulfone or sulfide derivatives .
Scientific Research Applications
Methyl 5-bromo-2-fluoro-3-(methylsulfonyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-fluoro-3-(methylsulfonyl)benzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the methylsulfonyl group, contribute to its reactivity and ability to form stable complexes with other molecules. These interactions can influence various biochemical pathways and processes .
Comparison with Similar Compounds
Table 1: Structural Comparison
| Compound | Substituents | Ester Group | Sulfonyl Group |
|---|---|---|---|
| Target Compound | 5-Br, 2-F, 3-SO₂Me | Methyl | Yes |
| Methyl 5-bromo-4-fluoro-2-methylbenzoate | 5-Br, 4-F, 2-Me | Methyl | No |
| Ethyl 5-chloro-2-fluoro-4-methoxybenzoate | 5-Cl, 2-F, 4-OMe | Ethyl | No |
| Methyl 3-SO₂Me-5-SF₅ benzoate | 3-SO₂Me, 5-SF₅ | Methyl | Yes |
Physicochemical Properties
- Polarity : The methylsulfonyl group increases polarity compared to alkyl-substituted benzoates (e.g., methyl or ethyl benzoates) .
- Solubility: Likely lower solubility in non-polar solvents due to electron-withdrawing substituents. Methyl benzoate (logP ~1.96) is less polar than the target compound .
- Stability : The sulfonyl group stabilizes the ester against hydrolysis but may reduce reactivity in electrophilic substitutions.
Key Findings and Implications
Substituent Effects : The 2-fluoro and 5-bromo groups enhance electronic deactivation, while the 3-sulfonyl group adds steric bulk and polarity.
Synthetic Challenges : Low yields (25–28%) in sulfonyl-containing analogs highlight difficulties in coupling reactions due to steric/electronic hindrance .
Functional Versatility : The ester and sulfonyl groups make the compound amenable to further derivatization, such as hydrolysis to carboxylic acids or substitution reactions .
Biological Activity
Methyl 5-bromo-2-fluoro-3-(methylsulfonyl)benzoate is an organic compound notable for its diverse biological activities, particularly in antimicrobial and potential anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, synthesis, and potential applications.
- Molecular Formula : C₉H₈BrF O₄S
- Molecular Weight : Approximately 293.134 g/mol
- Density : ~1.6 g/cm³
- Boiling Point : ~425.9 °C at 760 mmHg
The compound features a benzene ring substituted with bromine, fluorine, and a methylsulfonyl group, which contributes to its unique properties and biological activities.
Antimicrobial Properties
This compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's structure suggests it may act as an enzyme inhibitor, affecting critical metabolic pathways in bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 62.5 μg/mL |
| Escherichia coli | 125 μg/mL |
| Klebsiella pneumoniae | 15.6 μg/mL |
These findings indicate that the compound possesses bactericidal activity, with a mechanism likely involving the inhibition of protein synthesis and disruption of nucleic acid production .
Anticancer Potential
Recent research has highlighted the potential of this compound in cancer treatment. It has been evaluated for its ability to inhibit the MYC oncogene pathway, which is crucial in various cancers. High-throughput screening (HTS) assays have identified this compound as a hit that interrupts the binding of MYC to its partner proteins, suggesting its role as a lead compound for further development in cancer therapeutics .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of halogen atoms (bromine and fluorine) enhances the compound's ability to interact with enzyme active sites through halogen bonding.
- Disruption of Protein Interactions : The compound may disrupt critical protein-protein interactions involved in cell signaling pathways, particularly those related to oncogenesis.
- Bactericidal Action : It interferes with bacterial protein synthesis and nucleic acid metabolism, leading to cell death.
Synthesis and Structural Analogues
Various synthetic routes have been proposed for the production of this compound. These methods often require specific conditions such as temperature control and solvent choice to optimize yield and purity.
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C₉H₈BrF O₄S | Bromine, Fluorine, Methylsulfonyl | Antimicrobial, Potential enzyme inhibitor |
| Methyl 5-bromo-2-chlorobenzoate | C₉H₈BrClO₂ | Chlorine instead of fluorine | Antimicrobial properties |
| Methyl 5-bromo-2-(trifluoromethyl)benzoate | C₉H₆BrF₃O₂ | Trifluoromethyl group | Possible anticancer activity |
Case Studies
Several case studies have demonstrated the efficacy of this compound against specific pathogens and cancer models:
- Antimicrobial Efficacy : In a study evaluating various derivatives against MRSA, this compound showed significant bactericidal effects with an MIC comparable to established antibiotics .
- Cancer Research : A recent investigation into MYC inhibition revealed that this compound could effectively disrupt MYC-WDR5 interactions in vitro, indicating potential for further development as an anticancer agent .
Q & A
Q. What are the key structural features of Methyl 5-bromo-2-fluoro-3-(methylsulfonyl)benzoate, and how do they influence its reactivity?
The compound (C₁₀H₁₀BrFNO₃S) contains three critical substituents: a bromine atom at position 5, a fluorine atom at position 2, and a methylsulfonyl group at position 3. The electron-withdrawing nature of the methylsulfonyl group enhances electrophilic reactivity at adjacent positions, while the halogen atoms (Br, F) influence regioselectivity in substitution reactions. These features make the compound a versatile intermediate for synthesizing bioactive molecules .
Q. What is the standard synthetic route for this compound?
Synthesis typically involves sequential functionalization of a benzoic acid derivative:
- Step 1 : Bromination and fluorination of a precursor (e.g., 3-(methylsulfonyl)benzoic acid) using reagents like N-bromosuccinimide (NBS) and Selectfluor®.
- Step 2 : Esterification with methanol under acidic conditions (e.g., H₂SO₄ catalysis).
- Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity (e.g., δ ~3.1 ppm for methylsulfonyl protons) .
- LCMS : Validates molecular weight (m/z ~332 [M+H]⁺) and monitors reaction progress .
- X-ray Crystallography : Resolves crystal packing and steric effects (e.g., bond angles influenced by fluorine) .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this compound?
Yield optimization requires:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution kinetics for sulfonyl group introduction .
- Temperature Control : Reactions at 80–100°C minimize side products (e.g., elimination byproducts).
- Catalysis : Copper(I) iodide or proline ligands accelerate Ullmann-type couplings for bromine/fluorine substitutions .
Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?
Discrepancies often arise from:
- Assay Variability : Standardize cell-based assays (e.g., IC₅₀ measurements) across labs.
- Structural Confirmation : Verify derivative purity via HPLC and compare with crystallographic data .
- Target Validation : Use siRNA or CRISPR to confirm interactions with suspected molecular targets (e.g., kinase inhibitors) .
Q. How does the methylsulfonyl group impact the compound’s mechanistic role in medicinal chemistry?
The methylsulfonyl group acts as:
- Hydrogen Bond Acceptor : Stabilizes protein-ligand interactions in enzyme active sites (e.g., sulfonamide inhibitors binding to WD40-repeat proteins) .
- Electrophilic Center : Participates in Michael additions or SNAr reactions for prodrug derivatization .
- Metabolic Stability : Reduces oxidative degradation compared to thioether analogs .
Q. What computational methods predict the reactivity of this compound in novel reactions?
- DFT Calculations : Model transition states for halogen displacement reactions (e.g., Fukui indices for electrophilic attack).
- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., DMSO vs. THF) .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with observed reaction rates .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
